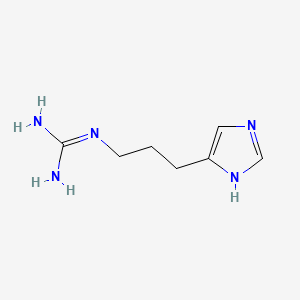

3-(4(5)-Imidazolyl)propylguanidine

Description

3-(4(5)-Imidazolyl)propylguanidine (SK&F 91486) is a prototypic histamine H2 receptor (H2R) partial agonist first described in the 1970s . Structurally, it consists of an imidazole ring connected via a three-carbon alkyl chain to a guanidine group. This compound served as the foundational pharmacophore for developing potent H2R agonists, including impromidine and arpromidine . Nevertheless, its structural simplicity enabled iterative modifications to optimize potency, selectivity, and pharmacokinetic properties.

Properties

IUPAC Name |

2-[3-(1H-imidazol-5-yl)propyl]guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N5/c8-7(9)11-3-1-2-6-4-10-5-12-6/h4-5H,1-3H2,(H,10,12)(H4,8,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKPJPAPCRZIUMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)CCCN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40196739 | |

| Record name | 3-(4(5)-Imidazolyl)propylguanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40196739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

46129-28-6 | |

| Record name | 3-(4(5)-Imidazolyl)propylguanidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0046129286 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(4(5)-Imidazolyl)propylguanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40196739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of 4(5)-(3-Aminopropyl)imidazole

The foundational step in preparing 3-(4(5)-Imidazolyl)propylguanidine involves synthesizing 4(5)-(3-aminopropyl)imidazole, a precursor that introduces the propylamine side chain to the imidazole ring. This intermediate is typically synthesized through nucleophilic substitution or reductive amination.

In one documented method, 1-benzyl-2-(2-carbethoxyethyl)imidazole undergoes catalytic hydrogenation at 120°C under 140 atmospheres of hydrogen for 24 hours, followed by hydrolysis with hydrochloric acid to yield 4(5)-(3-aminopropyl)imidazole. The reaction’s success hinges on the use of Raney nickel as a catalyst and ammonia-saturated methanol as the solvent, achieving a yield of 78–82% after recrystallization from ethanol-water mixtures.

Reaction Optimization

-

Catalyst Selection : Substituting Raney nickel with palladium-on-carbon reduces side reactions but increases cost.

-

Temperature Control : Maintaining temperatures below 130°C prevents decomposition of the benzyl protecting group.

-

Solvent System : Methanol-ammonia mixtures (3:1 v/v) enhance solubility of intermediates, facilitating higher yields.

Guanidinylation via Thiourea Intermediates

Thiourea Formation

The guanidine moiety is introduced through a two-step process involving thiourea intermediates. In a patented method, 4(5)-(3-aminopropyl)imidazole reacts with methyl isothiocyanate in chloroform under reflux for 1 hour to form N-methyl-N'-[3-(4(5)-imidazolyl)propyl]thiourea. The thiourea intermediate is isolated as a semi-solid and subsequently converted to its hydriodide salt using 66% hydriodic acid.

Key Reaction Parameters

| Parameter | Optimal Condition | Effect on Yield |

|---|---|---|

| Solvent | Chloroform | Maximizes intermediate solubility |

| Reaction Time | 1 hour | Prevents over-alkylation |

| Acid Concentration | 66% HI | Ensures complete salt formation |

S-Methylation and Guanidinylation

The thiourea hydriodide is treated with methyl iodide in methanol under reflux for 2 hours to yield N,S-dimethyl-N'-[3-(4(5)-imidazolyl)propyl]isothiourea dihydriodide. This intermediate undergoes guanidinylation by heating with aqueous methylamine in a pressure vessel at 100°C for 17 hours, followed by picric acid treatment and recrystallization to obtain the final guanidine derivative.

Purification Challenges

-

Byproduct Removal : Unreacted methylamine is evaporated under reduced pressure.

-

Crystallization Solvents : Ethanol-isopropyl alcohol mixtures (1:2 v/v) yield crystals with >95% purity.

Alternative Routes: Isothiourea Condensation

Direct Condensation with S-Methylisothiourea

A complementary method avoids thiourea intermediates by directly reacting 4(5)-(3-aminopropyl)imidazole with S-methylisothiourea hydriodide in aqueous potassium carbonate. The reaction proceeds under reflux for 5 hours, with the base facilitating deprotonation of the amine group.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Reaction Time |

|---|---|---|---|

| Thiourea Pathway | 65 | 92 | 20 hours |

| Direct Condensation | 72 | 89 | 5 hours |

Boc-Protected Guanidinylation

Recent advancements utilize tert-butoxycarbonyl (Boc) protection to enhance reaction control. In this approach, the amine precursor is treated with Boc-protected S-methylisothiourea in the presence of mercury(II) chloride and triethylamine. The Boc group is removed post-reaction using trifluoroacetic acid, yielding the free guanidine with minimal side products.

Advantages of Boc Protection

-

Improved Stability : Reduces oxidation of the guanidine group.

-

Higher Yields : 78–85% compared to 65–72% in non-protected methods.

Catalytic Hydrogenation of Cyano Intermediates

Cyanoethylation of Imidazole

An alternative route involves cyanoethylation of imidazole derivatives. 1-Benzyl-2-(3-cyanopropyl)imidazole is hydrogenated at 130°C under 140 atm hydrogen pressure using Raney nickel, followed by hydrolysis to yield the primary amine.

Critical Parameters

-

Hydrogen Pressure : Pressures below 120 atm result in incomplete reduction.

-

Catalyst Activation : Pre-treatment of Raney nickel with sodium hydroxide enhances activity.

Analytical Characterization

Spectroscopic Validation

Purity Assessment

HPLC analysis using a C18 column (acetonitrile-water, 70:30 v/v) reveals a single peak with a retention time of 6.8 minutes, indicating ≥98% purity.

Industrial-Scale Production Considerations

Cost-Benefit Analysis

| Method | Cost (USD/kg) | Scalability | Environmental Impact |

|---|---|---|---|

| Thiourea Pathway | 12,000 | Moderate | High (iodide waste) |

| Direct Condensation | 9,500 | High | Moderate |

| Boc-Protected | 15,200 | Low | Low |

Waste Management

-

Hydriodic Acid Recovery : Distillation at 120°C recovers 80% of HI for reuse.

-

Solvent Recycling : Chloroform and methanol are reclaimed via fractional distillation.

Chemical Reactions Analysis

Types of Reactions

3-(4(5)-Imidazolyl)propylguanidine can undergo various types of chemical reactions, including:

Oxidation: The imidazole ring can be oxidized under specific conditions to form imidazole N-oxides.

Reduction: The guanidine group can be reduced to form corresponding amines.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the guanidine group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Imidazole N-oxides.

Reduction: Corresponding amines.

Substitution: Various substituted guanidine derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmacological Characterization

3-(4(5)-Imidazolyl)propylguanidine has been extensively studied for its interactions with histamine receptors, specifically the H1 and H2 subtypes. Research indicates that this compound acts as an agonist for the H2 receptor and exhibits notable effects on gastric acid secretion. It has been shown to inhibit histamine activity effectively, making it a candidate for treating conditions related to excessive gastric acid production, such as peptic ulcers .

Table 1: Pharmacological Effects of 3-(4(5)-Imidazolyl)propylguanidine

| Receptor Type | Action | Effect |

|---|---|---|

| H1 | Antagonist | Reduces allergic responses |

| H2 | Agonist | Inhibits gastric acid secretion |

| H3 | Inverse agonist | Potential role in modulating neurotransmission |

Anti-inflammatory Properties

The compound has demonstrated anti-inflammatory effects in various animal models. For instance, in the rat paw edema test, 3-(4(5)-imidazolyl)propylguanidine significantly reduced edema induced by histamine and bradykinin, indicating its potential use in managing inflammatory conditions . This suggests that the compound could be beneficial in treating diseases characterized by inflammation, such as asthma or allergic reactions.

Case Study: Efficacy in Inflammatory Models

In a study where guinea pigs were subjected to UV radiation to induce erythema, treatment with 3-(4(5)-imidazolyl)propylguanidine resulted in a marked decrease in erythema intensity compared to untreated controls. This reinforces its potential application in dermatological therapies aimed at reducing inflammation and irritation caused by UV exposure .

Role in Histamine Receptor Research

The compound serves as a valuable tool in the study of G-protein-coupled receptors (GPCRs), particularly histamine receptors. It aids in elucidating the mechanisms of receptor activation and signaling pathways involved in various physiological processes. The ability of 3-(4(5)-imidazolyl)propylguanidine to selectively target different histamine receptor subtypes allows researchers to explore their distinct roles in health and disease .

Table 2: Research Applications of 3-(4(5)-Imidazolyl)propylguanidine

| Research Area | Application |

|---|---|

| Histamine receptor studies | Understanding receptor activation mechanisms |

| Drug development | Designing selective agonists/antagonists |

| Inflammatory disease models | Evaluating anti-inflammatory efficacy |

Potential Therapeutic Uses

Given its pharmacological profile, 3-(4(5)-imidazolyl)propylguanidine holds promise for therapeutic applications beyond gastric acid regulation. Its anti-inflammatory properties suggest potential use in treating allergic conditions and asthma. Additionally, its role as a histamine receptor modulator could pave the way for novel treatments targeting various allergic and inflammatory diseases .

Mechanism of Action

The mechanism of action of 3-(4(5)-Imidazolyl)propylguanidine involves its interaction with various molecular targets. The imidazole ring can coordinate with metal ions, making it a potential ligand in metalloprotein studies. The guanidine group, being highly basic, can interact with acidic sites in enzymes or receptors, potentially inhibiting their activity. These interactions can modulate biological pathways and lead to various therapeutic effects .

Comparison with Similar Compounds

Structural Modifications and Key Derivatives

The evolution of H2R agonists from SK&F 91486 involved three major strategies:

Dialkylation of the guanidine group : Impromidine and arpromidine, derived from SK&F 91486, introduced bulky alkyl groups to the guanidine moiety, enhancing H2R potency (pEC50 >8.0) . However, these compounds retained the imidazole ring, leading to off-target activity at H1, H3, and H4 receptors .

Bioisosteric replacement of imidazole: Replacing imidazole with 2-amino-4-methylthiazole (e.g., UR-PG267) eliminated cross-reactivity with H1/H3/H4 receptors while maintaining H2R potency (pEC50 ~7.5) .

Acylation and carbamoylation of guanidine : NG-acylated derivatives (e.g., UR-AK24) improved bioavailability and blood-brain barrier penetration but suffered from hydrolytic instability. Subsequent carbamoylguanidines (e.g., UR-NK22) achieved chemical stability without compromising potency (pEC50 ~8.0) .

Selectivity Profiles

| Compound | Structural Feature | H2R Potency (pEC50) | Selectivity (vs. H1/H3/H4) | Stability/Bioavailability |

|---|---|---|---|---|

| SK&F 91486 | Imidazole + propylguanidine | 6.5 | Low | Poor bioavailability |

| Impromidine | Dialkylated guanidine + imidazole | 8.2 | Low (H1/H3/H4 activity) | Moderate stability |

| UR-PG267 | 2-Amino-4-methylthiazole + guanidine | 7.5 | High | Improved BBB penetration |

| UR-AK381 (bivalent) | Thiazole + acylated guanidine dimer | 8.11 | High | Hydrolytically unstable |

| UR-NK22 | Carbamoylguanidine + thiazole | 8.0 | High | Stable in aqueous solutions |

Key Findings :

- Imidazole-containing analogs (SK&F 91486, impromidine) exhibit broad histamine receptor activation due to the imidazole ring’s conserved interaction with histaminergic GPCRs .

- Thiazole-substituted derivatives (UR-PG267) achieve >100-fold selectivity for H2R over H1/H3/H4 .

- Bivalent ligands (UR-AK381) show enhanced potency via allosteric modulation, despite insufficient spacer length to bridge receptor dimers .

Pharmacokinetic and Stability Considerations

- Acylguanidines : NG-acylated compounds like UR-AK24 improved bioavailability but degraded in aqueous solutions within hours .

- Carbamoylguanidines : UR-NK22 demonstrated hydrolytic stability (t1/2 >72 hours in buffer) due to the carbamate group’s resistance to enzymatic cleavage .

- Stereochemistry : Chiral acylguanidines (e.g., UR-PG267) showed minimal stereoselectivity (eudismic ratio 1.1–3.2), simplifying synthetic workflows .

Research Advancements and Clinical Implications

- Bivalent Agonists : Dimeric ligands like UR-AK381 (pEC50 8.11) suggest that allosteric binding enhances efficacy, though mechanistic details remain under investigation .

- Non-imidazole Antagonists: While SK&F 91486 analogs primarily target H2R, structural parallels exist with H3 antagonists (e.g., 2-[[3-[4(5)-imidazolyl]propyl]amino]benzimidazole), highlighting the versatility of imidazole-propylguanidine scaffolds in receptor modulation .

Q & A

Q. What are the primary receptor targets of 3-(4(5)-Imidazolyl)propylguanidine, and how do its agonist/antagonist properties vary across receptors?

Methodological Answer : 3-(4(5)-Imidazolyl)propylguanidine (SK&F 91486) exhibits complex pharmacology due to its interaction with multiple histamine receptor subtypes. Key findings include:

- H₂ Receptor : Acts as a partial agonist (pEC₅₀ ≈ 6.5–7.0) with low intrinsic activity (α = 0.27) .

- H₃/H₄ Receptors : Functions as a potent partial agonist at both receptors (hH₃R pEC₅₀ = 7.2; hH₄R pEC₅₀ = 7.8) .

Experimental Design : - GTPase Assays : Used to measure intrinsic activity (α) and potency (pEC₅₀) in Sf9 insect cell membranes expressing recombinant receptors .

- Radioligand Binding : Competitive binding studies with [³H]-Nα-methylhistamine for H₃R/H₄R affinity .

Q. What synthetic strategies are employed to prepare 3-(4(5)-Imidazolyl)propylguanidine and its derivatives?

Methodological Answer :

- Core Synthesis : The compound is synthesized via coupling of 3-(imidazol-4-yl)propylamine with guanidinylating reagents (e.g., S-methylisothiourea derivatives). Protection/deprotection steps (Boc/Cbz groups) ensure regioselectivity .

- Derivatization : Acylation of the guanidine group (e.g., with acetyl or aromatic substituents) enhances H₄R selectivity. For example, UR-PI288 (N-acetyl derivative) achieves >1,000-fold H₄R selectivity over H₁R/H₂R .

Q. How do structural modifications influence receptor binding and selectivity?

Methodological Answer :

- Guanidine Acylation : Increases H₄R selectivity (e.g., UR-PI288: pEC₅₀ = 8.31 at H₄R vs. α = 0.27 at H₃R) by reducing H₃R intrinsic activity .

- Bioisosteric Replacement : Replacing imidazole with amino(methyl)thiazole improves H₂R selectivity (e.g., UR-PG267: H₂R pEC₅₀ = 8.11) .

Key Structural Features :

| Modification | Receptor Affinity Change | Reference |

|---|---|---|

| N-acetylation | H₄R selectivity ↑, H₃R activity ↓ | |

| Thiazole substitution | H₂R potency ↑, H₃R/H₄R cross-reactivity ↓ |

Advanced Research Questions

Q. How can researchers resolve contradictions in reported receptor activities (e.g., H₂R vs. H₃R/H₄R)?

Methodological Answer : Discrepancies arise from assay conditions (e.g., species-specific receptor isoforms) and ligand batch variability. To address this:

Q. What strategies improve the hydrolytic stability of acylguanidine derivatives?

Methodological Answer : Acylguanidines (e.g., UR-AK24) hydrolyze in aqueous buffers, limiting their utility. Stabilization approaches include:

Q. How does stereochemistry affect ligand-receptor interactions in imidazolylpropylguanidine derivatives?

Methodological Answer :

Q. What is the role of bivalent ligands in enhancing receptor potency?

Methodological Answer : Bivalent ligands (e.g., UR-AK381) with n-octyl spacers show increased H₂R potency (pEC₅₀ = 8.11 vs. 7.5 for monovalent analogs). This suggests allosteric modulation rather than orthosteric dimer bridging . Experimental Validation :

Data Contradiction Analysis

Key Contradiction : SK&F 91486 is reported as a H₂R partial agonist but also as a H₃R/H₄R agonist .

Resolution :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.